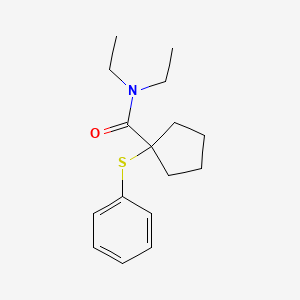
Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- is a chemical compound with a unique structure that includes a cyclopentane ring, a carboxamide group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- typically involves the reaction of cyclopentanecarboxylic acid with diethylamine and phenylthiol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities, and additional purification steps are implemented to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the carboxamide group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .
Scientific Research Applications
Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxamide, N,N-dihexyl-
- Cyclopentanecarboxamide, N,N-dimethyl-
- Cyclopentanecarboxamide, N,N-diphenyl-
Uniqueness
Cyclopentanecarboxamide, N,N-diethyl-1-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
101329-89-9 |
|---|---|
Molecular Formula |
C16H23NOS |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N,N-diethyl-1-phenylsulfanylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C16H23NOS/c1-3-17(4-2)15(18)16(12-8-9-13-16)19-14-10-6-5-7-11-14/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3 |
InChI Key |
KQODSHIRCKEQSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1(CCCC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















